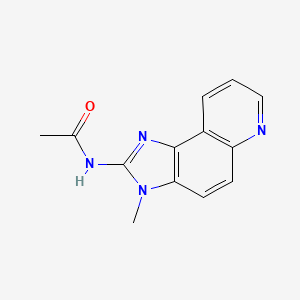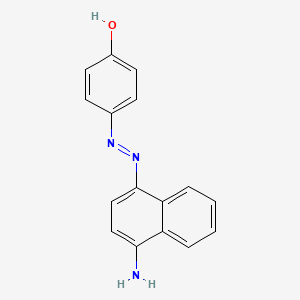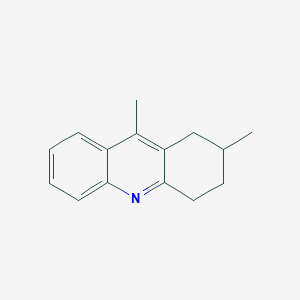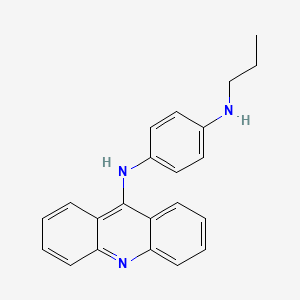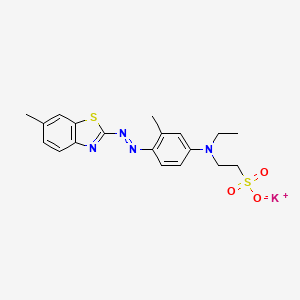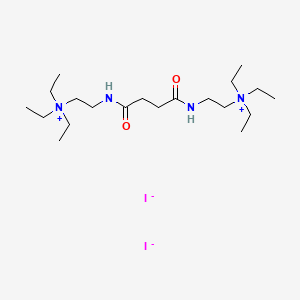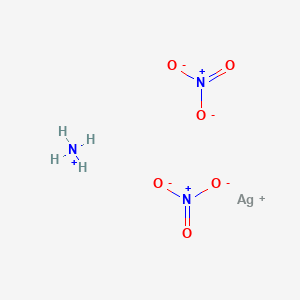
1,6-Hexanediaminium, N,N,N',N'-tetrabutyl-N,N'-diethyl-, bis(ethyl sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) is a quaternary ammonium compound. It is characterized by its unique structure, which includes a hexanediaminium core substituted with butyl and ethyl groups, and is paired with ethyl sulfate anions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) typically involves the quaternization of 1,6-hexanediamine with butyl and ethyl halides, followed by the addition of ethyl sulfate. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) involves its interaction with molecular targets through ionic and hydrophobic interactions. The quaternary ammonium groups facilitate binding to negatively charged sites, while the hydrophobic butyl and ethyl groups interact with lipid membranes and hydrophobic regions of proteins. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) can be compared with other quaternary ammonium compounds such as:
1,6-Hexanediamine, N,N,N’,N’-tetramethyl-: This compound has methyl groups instead of butyl and ethyl groups, leading to different physicochemical properties and applications.
N,N’-Diethyl-1,6-hexanediamine: This compound lacks the butyl groups and has different reactivity and applications.
N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium dihydroxide: This compound has hydroxide anions instead of ethyl sulfate, affecting its solubility and reactivity.
The uniqueness of 1,6-Hexanediaminium, N,N,N’,N’-tetrabutyl-N,N’-diethyl-, bis(ethyl sulfate) lies in its specific combination of substituents and counterions, which confer distinct properties and applications.
Properties
CAS No. |
68052-49-3 |
|---|---|
Molecular Formula |
C30H68N2O8S2 |
Molecular Weight |
649.0 g/mol |
IUPAC Name |
dibutyl-[6-[dibutyl(ethyl)azaniumyl]hexyl]-ethylazanium;ethyl sulfate |
InChI |
InChI=1S/C26H58N2.2C2H6O4S/c1-7-13-21-27(11-5,22-14-8-2)25-19-17-18-20-26-28(12-6,23-15-9-3)24-16-10-4;2*1-2-6-7(3,4)5/h7-26H2,1-6H3;2*2H2,1H3,(H,3,4,5)/q+2;;/p-2 |
InChI Key |
VYSDRTJTSAAZPP-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](CC)(CCCC)CCCCCC[N+](CC)(CCCC)CCCC.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



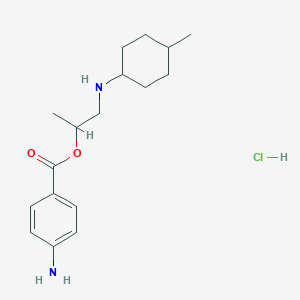
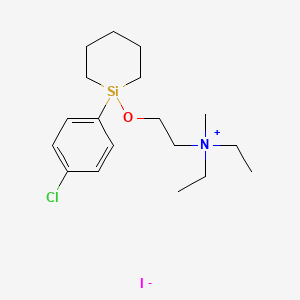
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
